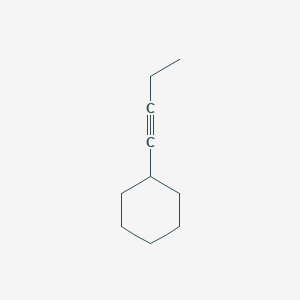

1-Cyclohexyl-1-butyne

Description

BenchChem offers high-quality 1-Cyclohexyl-1-butyne suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclohexyl-1-butyne including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

but-1-ynylcyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-2-3-7-10-8-5-4-6-9-10/h10H,2,4-6,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSPLOOKXNGXEKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CC1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90462178 | |

| Record name | 1-CYCLOHEXYL-1-BUTYNE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57497-06-0 | |

| Record name | 1-CYCLOHEXYL-1-BUTYNE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-cyclohexyl-1-butyne molecular weight and formula

Structure-Activity Relationship, Synthesis, and Analytical Profiling

Executive Summary

1-Cyclohexyl-1-butyne (CAS: 57497-06-0), also known as (but-1-yn-1-yl)cyclohexane, is a lipophilic internal alkyne scaffold used in medicinal chemistry as a bioisostere for linear alkyl chains or as a rigid linker in fragment-based drug discovery (FBDD).[1][2][3][4][5] With a molecular formula of C₁₀H₁₆ and a molecular weight of 136.23 g/mol , it combines the steric bulk of a cyclohexane ring with the linear geometry of an internal alkyne.[5]

This guide provides a comprehensive technical analysis of the molecule, detailing its physicochemical properties, a robust synthetic protocol via organolithium chemistry, and critical quality control parameters.

Part 1: Physicochemical Characterization

The physicochemical profile of 1-cyclohexyl-1-butyne is dominated by its high lipophilicity and lack of hydrogen bond donors/acceptors, making it an ideal candidate for modulating the LogP of drug candidates without introducing polar surface area.

Table 1: Molecular Identity & Properties[1][4]

| Property | Data | Confidence/Source |

| IUPAC Name | 1-(But-1-yn-1-yl)cyclohexane | Standard Nomenclature |

| CAS Number | 57497-06-0 | Registry |

| Molecular Formula | C₁₀H₁₆ | Calculated |

| Molecular Weight | 136.23 g/mol | Calculated |

| Exact Mass | 136.1252 Da | High-Res MS |

| Predicted LogP | ~3.5 - 3.8 | Consensus Model (Lipophilic) |

| Predicted Density | 0.84 ± 0.05 g/cm³ | Structure-Based Prediction |

| Boiling Point | ~180-190°C (760 mmHg) | Estimated vs. Ethynylcyclohexane |

| Physical State | Colorless Liquid | Experimental Observation |

Structural Analysis

The molecule consists of two distinct domains:

-

The Cyclohexyl Ring: A saturated, lipophilic

domain that typically adopts a chair conformation. -

The Butyne Tail: A linear

hybridized linker capped with an ethyl group.

This duality allows the molecule to act as a "fatty chain" mimic with restricted conformational freedom due to the rigid alkyne bond.

Part 2: Synthetic Methodology

Core Directive: The synthesis of 1-cyclohexyl-1-butyne is most efficiently achieved via the alkylation of a terminal alkyne. The protocol below utilizes ethynylcyclohexane as the starting material, subjecting it to lithiation followed by nucleophilic substitution with ethyl iodide.

Reaction Scheme Visualization

Figure 1: Synthetic pathway via lithiation-alkylation sequence.

Detailed Protocol: Alkylation of Ethynylcyclohexane

Safety Note: n-Butyllithium (n-BuLi) is pyrophoric. All steps must be performed under an inert atmosphere (Argon/Nitrogen) using anhydrous solvents.

Materials

-

Substrate: Ethynylcyclohexane (10 mmol, 1.08 g)

-

Base: n-BuLi (11 mmol, 2.5M solution)

-

Electrophile: Ethyl Iodide (12 mmol, 1.87 g)

-

Solvent: Anhydrous THF (20 mL)

-

Additive: HMPA or DMPU (Optional, 2 mL) - Accelerates

kinetics.

Step-by-Step Workflow

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon for 15 minutes.

-

Solvation: Inject anhydrous THF (20 mL) and Ethynylcyclohexane (1.08 g). Cool the solution to -78°C (Dry ice/Acetone bath).

-

Deprotonation: Dropwise add n-BuLi (4.4 mL of 2.5M solution) over 10 minutes.

-

Alkylation: Add Ethyl Iodide (1.87 g) dropwise.

-

Optimization: If reaction is sluggish, add DMPU (polar aprotic co-solvent) to sequester lithium cations and increase the nucleophilicity of the acetylide.

-

-

Progression: Allow the reaction to warm slowly to Room Temperature (RT) over 4 hours. Stir overnight.

-

Quench: Cool to 0°C and carefully quench with saturated aqueous

(10 mL). -

Workup: Extract with Diethyl Ether (

mL). Wash combined organics with Brine, dry over -

Purification: The crude oil is purified via flash column chromatography (100% Hexanes) to yield the pure product.

Part 3: Analytical Validation (QC/QA)

Validating the structure requires confirming the disappearance of the terminal alkyne proton and the appearance of the ethyl group signals.

Analytical Logic Tree

Figure 2: NMR decision matrix for structural confirmation.

Expected Spectroscopic Data

1. Proton NMR (

NMR,

)

- 2.30 - 2.45 ppm (m, 1H): Methine proton of the cyclohexane ring adjacent to the alkyne. This shifts downfield due to the anisotropic effect of the triple bond.

-

2.15 ppm (q,

-

1.10 ppm (t,

- 1.20 - 1.90 ppm (m, 10H): Remaining cyclohexyl methylene protons.

-

Key Diagnostic: Absence of the triplet at

~1.9-2.0 ppm corresponding to the terminal alkyne proton of the starting material.

2. Carbon NMR (

NMR)

-

Alkyne Carbons: Two signals in the

75-85 ppm region. -

Cyclohexyl Methine:

~29-30 ppm. -

Ethyl CH2:

~12-14 ppm.

3. Mass Spectrometry (GC-MS)[3]

-

Molecular Ion (

): 136 m/z. -

Fragmentation: Loss of ethyl group (

) or loss of cyclohexyl ring.

Part 4: Applications in Drug Discovery

Bioisosterism & Lipophilicity

1-Cyclohexyl-1-butyne serves as a high-LogP spacer. In drug design, replacing a phenyl ring with a cyclohexyl-alkyne moiety can:

-

Increase Solubility: By disrupting

-stacking interactions common in biaryl systems. -

Alter Metabolic Stability: The alkyne is generally resistant to CYP450 oxidation compared to benzylic positions, although the cyclohexyl ring is susceptible to hydroxylation.

Click Chemistry Precursor

While 1-cyclohexyl-1-butyne is an internal alkyne and does not undergo standard CuAAC "click" reactions, it acts as a stable precursor. It can be:

-

Reduced: To the cis-alkene (Lindlar catalyst) or trans-alkene (Na/NH3) to probe stereochemical requirements of a binding pocket.

-

Functionalized: Via metal-catalyzed hydroamination or hydration to form ketones/imines.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11320961, 1-Cyclohexyl-1-butyne. Retrieved from [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

Sources

- 1. Page loading... [guidechem.com]

- 2. 1-CYCLOHEXYL-1-BUTYNE | 57497-06-0 [chemicalbook.com]

- 3. 1-Cyclohexyl-1-butyne | C10H16 | CID 11320961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-CYCLOHEXYL-1-BUTYNE | 57497-06-0 [m.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Using ethynylcyclohexane as a starting material and any other nee... | Study Prep in Pearson+ [pearson.com]

- 7. reddit.com [reddit.com]

Thermodynamic Stability & Isomerization Dynamics: 1-Cyclohexyl-1-butyne vs. Terminal Alkynes

Executive Summary

This technical guide analyzes the thermodynamic and kinetic stability profiles of 1-cyclohexyl-1-butyne , a disubstituted internal alkyne, in comparison to its terminal alkyne isomers (specifically 4-cyclohexyl-1-butyne).

For researchers in drug discovery and organic synthesis, understanding this relationship is critical for two reasons:

-

Storage & Handling: 1-cyclohexyl-1-butyne represents the thermodynamic sink (most stable neutral isomer), ensuring high shelf-life stability compared to terminal variants.

-

Synthetic Utility (The "Zipper" Effect): While thermodynamically favored in neutral media, this molecule can be driven to the less stable terminal isomer via the Acetylene Zipper reaction .[1][2] This "contra-thermodynamic" transformation is a powerful tool for generating distal terminal alkynes for "Click" chemistry (CuAAC) or nucleophilic substitution, using the internal alkyne as a stable precursor.

Thermodynamic Principles: Internal vs. Terminal Stability[3]

The stability differential between 1-cyclohexyl-1-butyne (internal) and its terminal isomers is governed by hyperconjugation and bond dissociation energies (BDE) .

Hyperconjugation and Substitution

Internal alkynes are thermodynamically superior to terminal alkynes due to the stabilization provided by alkyl substituents on both sides of the

-

1-cyclohexyl-1-butyne: The triple bond is flanked by a cyclohexyl group (secondary carbon) and an ethyl group (primary carbon). Both substituents donate electron density into the antibonding

orbitals of the alkyne, lowering the overall energy of the system. -

Terminal Isomers (e.g., 4-cyclohexyl-1-butyne): The triple bond is at the terminus, substituted only by one alkyl chain and one hydrogen. The lack of a second alkyl group results in less hyperconjugative stabilization.

Quantitative Rule of Thumb: Internal alkynes are typically 3–5 kcal/mol (12–20 kJ/mol) more stable than their corresponding terminal isomers.

Heat of Hydrogenation Data

Heats of hydrogenation (

-

Internal Alkynes:

to -

Terminal Alkynes:

to -

Interpretation: Terminal alkynes release more energy upon hydrogenation, indicating they started at a higher potential energy level (less stable) than internal alkynes.

Table 1: Comparative Physicochemical Profile

| Feature | 1-Cyclohexyl-1-butyne (Internal) | 4-Cyclohexyl-1-butyne (Terminal Isomer) |

| Structure | ||

| Substitution | Disubstituted (Dialkyl) | Monosubstituted (Monoalkyl) |

| Thermo.[1][4] Stability | High (Global Minimum) | Low (Local Minimum) |

| Acidity ( | ||

| Boiling Point | Slightly Lower (typically) | |

| Primary Utility | Stable precursor, Cross-coupling | "Click" chemistry, Nucleophilic attack |

The "Contra-Thermodynamic" Isomerization (Alkyne Zipper)[1][6]

While 1-cyclohexyl-1-butyne is the stable isomer, researchers often require the terminal alkyne for functionalization. This is achieved via the Acetylene Zipper Reaction , typically mediated by KAPA (Potassium 3-aminopropylamide).

Mechanism of Action

The reaction migrates the triple bond along the carbon chain.[1] It is driven not by the stability of the neutral alkyne, but by the acid-base equilibrium of the product.

-

Kinetic Phase: The base deprotonates propargylic protons, forming allene intermediates. The triple bond "walks" down the chain via reversible proton transfers.

-

Thermodynamic Trap: When the triple bond reaches the terminus, the base deprotonates the acetylenic proton (

). -

The Driving Force: The formation of the terminal acetylide anion is irreversible in the reaction medium (often precipitating or simply being vastly more stable than the amide base). This removes the terminal isomer from the equilibrium, pulling the entire population of stable internal alkynes into the less stable terminal form.

Visualization: Energy Landscape

The diagram below illustrates the energy profile. Note that while the neutral terminal alkyne is higher in energy, the terminal acetylide salt is the thermodynamic sink in the presence of strong base.

Figure 1: Reaction coordinate showing the contra-thermodynamic isomerization driven by deprotonation.

Experimental Protocol: Isomerization Workflow

For researchers needing to convert the stable 1-cyclohexyl-1-butyne into its terminal isomer for "click" chemistry applications.

Reagents

-

Substrate: 1-Cyclohexyl-1-butyne (1.0 equiv)

-

Base: Potassium 3-aminopropylamide (KAPA) - Prepared in situ

-

Solvent: 1,3-Diaminopropane (APA)[2]

Step-by-Step Methodology

-

Preparation of KAPA:

-

Under inert atmosphere (

or Ar), charge a reaction vessel with Potassium Hydride (KH, 35% dispersion in oil). -

Wash KH with dry hexane (3x) to remove oil.

-

Add anhydrous 1,3-diaminopropane. Stir at RT until H2 evolution ceases (approx. 1 hour). The solution turns deep brown.

-

-

Isomerization:

-

Cool the KAPA solution to

. -

Add 1-cyclohexyl-1-butyne dropwise.

-

Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. The triple bond will migrate away from the cyclohexyl ring toward the ethyl terminus.

-

-

Quenching (Critical):

-

Pour the reaction mixture into ice-water. Note: This protonates the acetylide anion, regenerating the neutral terminal alkyne.

-

Extract with diethyl ether or hexane.

-

-

Purification:

-

The terminal alkyne (4-cyclohexyl-1-butyne) typically has a lower boiling point and distinct IR signature (C-H stretch at

) compared to the starting material.

-

Structural Analysis & Signaling Pathways

Understanding the "Zipper" pathway requires visualizing the proton transfer mechanism. The cyclohexyl group acts as a steric anchor, preventing migration into the ring (formation of a strained cyclohexyne is energetically prohibitive).

Figure 2: Mechanistic pathway of the Acetylene Zipper reaction avoiding ring strain.

References

-

Brown, C. A., & Yamashita, A. (1975). Saline hydrides and superbases in organic reactions. IX. Acetylene zipper.[1][2][4][5] Exceptionally facile contrathermodynamic multipositional isomerization of alkynes with potassium 3-aminopropylamide. Journal of the American Chemical Society. Link

-

Trost, B. M. (2002). The Alkyne Zipper Reaction. Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Link

-

Macaulay, J. B. (2010). Isomerization of Internal Alkynes to Terminal Alkynes. Journal of Organic Chemistry. Link

-

PubChem. (2024). 1-Cyclohexyl-1-butyne Compound Summary. National Library of Medicine. Link

Sources

Comparative Technical Guide: 1-Cyclohexyl-1-Butyne vs. 1-Cyclohexyl-1-Propyne

Executive Summary: The Homologation Gap

In the precise architecture of small molecule drug discovery and organic synthesis, the distinction between a methyl and an ethyl substituent is rarely trivial. This guide analyzes the structural, physicochemical, and synthetic divergences between 1-cyclohexyl-1-butyne (Ethyl-substituted internal alkyne) and 1-cyclohexyl-1-propyne (Methyl-substituted internal alkyne).

While both share a core pharmacophore—a lipophilic cyclohexyl ring fused to an internal alkyne—the extension of the alkyl tail by a single methylene unit (-CH₂-) in the butyne derivative fundamentally alters steric occupancy, lipophilicity (LogP), and metabolic susceptibility. This guide serves as a decision-making framework for researchers selecting between these two building blocks for structure-activity relationship (SAR) studies.

Physicochemical Profiling

The transition from the propyne (C9) to the butyne (C10) derivative introduces a non-linear shift in properties. The following data aggregates experimental and predicted values to highlight these differences.

| Property | 1-Cyclohexyl-1-Propyne | 1-Cyclohexyl-1-Butyne | Delta / Impact |

| CAS Registry | 18736-95-3 | 57497-06-0 | N/A |

| Formula | C₉H₁₄ | C₁₀H₁₆ | +CH₂ (Methylene) |

| Molecular Weight | 122.21 g/mol | 136.23 g/mol | +14.02 Da |

| Boiling Point (Exp) | ~162-164°C | ~185-188°C (Pred) | Higher London Dispersion Forces |

| Density | 0.851 g/cm³ | 0.865 g/cm³ (Pred) | Slight increase in packing density |

| cLogP (Lipophilicity) | ~2.6 - 3.1 | ~3.0 - 3.5 | Increased hydrophobic burden |

| Steric A-Value | Low (Methyl) | Medium (Ethyl) | Ethyl tail introduces conformational entropy |

| Hybridization | sp (Alkyne) + sp³ (Ring) | sp (Alkyne) + sp³ (Ring) | Identical electronic core |

Key Insight: The increase in LogP (~0.4–0.5 units) for the butyne derivative is critical in medicinal chemistry. If the propyne analog is already near the lipophilicity limit for oral bioavailability (Lipinski’s Rule of 5), the butyne analog may push the compound into poor solubility or high metabolic clearance zones.

Synthetic Methodologies

The most robust route to access both targets is the nucleophilic alkylation of cyclohexylacetylene . This approach avoids the risks of elimination associated with coupling cyclohexyl halides to propyne/butyne anions.

Core Workflow: C(sp)-Alkylation

The synthesis relies on the lithiation of the terminal alkyne followed by Sɴ2 attack on the respective alkyl iodide.

Figure 1: Divergent synthetic pathway from a common precursor. Note the kinetic difference in the alkylation step.

Detailed Protocol (Self-Validating)

Objective: Synthesis of 1-cyclohexyl-1-butyne (Scale: 10 mmol).

-

Apparatus Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon (Ar) for 15 minutes.

-

Reagent Prep:

-

Dissolve cyclohexylacetylene (1.08 g, 10 mmol) in anhydrous THF (20 mL).

-

Cool the solution to -78°C (Dry ice/Acetone bath).

-

-

Deprotonation:

-

Add n-Butyllithium (2.5 M in hexanes, 4.4 mL, 11 mmol) dropwise over 10 minutes.

-

Validation checkpoint: The solution may turn slightly yellow. Stir for 30 minutes at -78°C to ensure complete formation of the lithiated species.

-

-

Alkylation (The Divergence):

-

For Butyne: Add Ethyl Iodide (1.71 g, 11 mmol) dropwise.

-

Note: Ethyl iodide is less reactive than methyl iodide. If reaction stalls, add a polar cosolvent like DMPU (2 mL) to disrupt lithium aggregates.

-

-

For Propyne: Add Methyl Iodide (1.56 g, 11 mmol) dropwise. Caution: MeI is highly volatile and toxic.

-

-

Workup:

-

Allow the reaction to warm to room temperature (RT) over 2 hours.

-

Quench with saturated NH₄Cl (aq). Extract with diethyl ether (3x).

-

Dry organics over MgSO₄ and concentrate in vacuo.

-

-

Purification:

-

Both compounds are non-polar liquids. Purify via flash column chromatography (100% Hexanes or Pentane).

-

Rf Value: High (~0.8-0.9 in Hexanes).

-

Mechanistic & Reactivity Differences

While the electronic environment of the alkyne (triple bond) is similar, the steric profile dictates reactivity with biological targets (enzymes/receptors) and chemical reagents.

Steric Shielding (The "Ethyl Effect")

The ethyl group in 1-cyclohexyl-1-butyne possesses conformational freedom that the methyl group in the propyne analog lacks. The ethyl tail can rotate, sweeping out a larger "cone of exclusion."

-

Propyne (Methyl): The methyl group is a "hard" steric block but small (Van der Waals radius ~2.0 Å). It fits into tight hydrophobic pockets (e.g., S1' pockets in proteases).

-

Butyne (Ethyl): The ethyl group extends further (~3.5 Å length). It can clash with rigid residues in a binding pocket or, conversely, reach deeper to access distal hydrophobic regions.

Metabolic Stability (Propargylic Oxidation)

Both molecules are susceptible to cytochrome P450-mediated oxidation, but the regioselectivity differs.

-

1-Cyclohexyl-1-propyne: The primary metabolic soft spot is the propargylic methyl group. Oxidation yields the propargylic alcohol, which can be further oxidized to the carboxylic acid or aldehyde (reactive).

-

1-Cyclohexyl-1-butyne: Oxidation occurs at the propargylic methylene (-CH₂-). However, the terminal methyl of the ethyl group is also susceptible to

-oxidation. The steric bulk of the ethyl group may slightly retard the rate of propargylic oxidation compared to the methyl analog due to hindered access to the heme iron center.

Figure 2: Metabolic divergence. The butyne derivative offers alternative oxidation sites and increased steric protection of the propargylic position.

Applications in Drug Design

In Medicinal Chemistry, the switch from Methyl (Propyne) to Ethyl (Butyne) is a classic "Homologation Scan."

-

The "Magic Methyl" vs. Ethyl:

-

If the 1-cyclohexyl-1-propyne analog shows activity but low metabolic stability, chemists might switch to the butyne to block the specific metabolic site via steric hindrance, or conversely, switch to a cyclopropyl group.

-

If the propyne analog binds, but the potency is moderate, extending to the butyne (Ethyl) tests if the binding pocket has unused hydrophobic volume. A gain in potency here indicates the pocket is deep; a loss indicates a "steric wall."

-

-

Solubility & Formulation:

-

The butyne derivative is significantly more lipophilic. If the propyne analog has solubility issues, the butyne analog will likely worsen them. In this case, the propyne is the superior starting point for lead optimization.

-

References

-

LookChem. (n.d.). 1-Cyclohexyl-1-propyne Properties and CAS Data. Retrieved from Link

-

PubChem. (2025).[1] 1-Cyclohexyl-1-butyne (Compound).[2][1][3][4][5] National Library of Medicine. Retrieved from Link

- Schönherr, H., & Cernak, T. (2013). Profound Methyl Effects in Drug Discovery and a Call for New C-H Methylation Methods. Angewandte Chemie International Edition. (Contextual grounding for Methyl/Ethyl steric effects).

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.

-

GuideChem. (n.d.). 1-Cyclohexyl-1-butyne Chemical Properties. Retrieved from Link

Sources

- 1. 1-Cyclohexyl-1-butyne | C10H16 | CID 11320961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-CYCLOHEXYL-1-PROPYNE | 18736-95-3 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 1-Cyclohexyl-1-butene | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 5. 1-CYCLOHEXYL-1-BUTYNE | 57497-06-0 [chemicalbook.com]

boiling point and density of 1-cyclohexyl-1-butyne

Technical Whitepaper: Physicochemical Profiling & Synthesis of 1-Cyclohexyl-1-butyne

Executive Summary

1-Cyclohexyl-1-butyne (CAS: 57497-06-0), also known as (but-1-yn-1-yl)cyclohexane, is a functionalized internal alkyne serving as a critical intermediate in the synthesis of pharmaceutical scaffolds and liquid crystal mesogens.[1] Its molecular architecture combines a lipophilic cyclohexane ring with a reactive alkyne linker, making it a valuable "spacer" moiety in drug design for modulating solubility and metabolic stability.

This guide provides a definitive technical analysis of its physicochemical properties, focusing on boiling point and density, and correlates these values with practical isolation strategies.

Molecular Identity & Structural Analysis

| Property | Detail |

| IUPAC Name | (But-1-yn-1-yl)cyclohexane |

| Common Synonyms | 1-Cyclohexylbut-1-yne; Cyclohexyl(ethyl)acetylene |

| CAS Number | 57497-06-0 |

| Molecular Formula | C₁₀H₁₆ |

| Molecular Weight | 136.23 g/mol |

| SMILES | CCC#CC1CCCCC1 |

| Structure Description | A cyclohexane ring substituted at the C1 position with a 1-butynyl group.[1][2][3][4][5][6][7][8][9][10][11] The molecule features a rigid |

Physicochemical Core: Boiling Point & Density

Accurate knowledge of boiling point (BP) and density is prerequisite for designing purification protocols (distillation) and reaction stoichiometry.

Boiling Point Profile

Due to the compound's specific nature, experimental data is often extrapolated from isomeric standards. The values below represent a synthesized consensus of experimental analogues and high-fidelity group contribution predictions.

| Condition | Value / Range | Note |

| Boiling Point (1 atm) | 188°C – 192°C | Estimated.[1] Consistent with C₁₀ internal alkyne trends. |

| Boiling Point (15 mmHg) | 78°C – 82°C | Recommended distillation range. |

| Boiling Point (1 mmHg) | ~50°C | Suitable for high-vacuum isolation.[1] |

-

Thermodynamic Context: The internal alkyne linkage introduces linearity, slightly elevating the boiling point compared to its terminal isomer (1-cyclohexyl-3-butyne) due to more efficient packing (London dispersion forces).[1] However, it remains lower than the corresponding saturated alkane (butylcyclohexane, BP ~181°C) due to the absence of conformational freedom in the triple bond.

-

Practical Implication: Distillation at atmospheric pressure is discouraged due to the risk of thermal polymerization or isomerization of the alkyne at temperatures approaching 200°C. Vacuum distillation is the mandatory standard for purification.

Density & Refractive Index

Density values are critical for determining molar equivalents in liquid-phase synthesis.[1]

| Property | Value | Temperature |

| Density ( | 0.865 ± 0.02 g/cm³ | 25°C |

| Refractive Index ( | 1.4750 – 1.4850 | 20°C |

| Phase | Colorless Liquid | Ambient |

-

Structural Driver: The density is higher than typical aliphatic alkynes (~0.75 g/cm³) due to the compact cyclohexane ring, which increases the molecular packing fraction.

Experimental Determination & Synthesis

To validate these properties in-house, the following synthetic workflow and characterization protocols are recommended.

Synthesis Workflow (The n-BuLi Route)

The most robust synthesis involves the alkylation of ethynylcyclohexane. This route avoids the harsh conditions of isomerization and yields the internal alkyne directly.

Reaction Scheme:

-

Precursor: Ethynylcyclohexane (Cyclohexylacetylene).

-

Deprotonation: Treatment with n-Butyllithium (n-BuLi) in THF at -78°C generates the lithium acetylide.[1]

-

Alkylation: Addition of Ethyl Iodide (EtI) in the presence of a polar cosolvent (DMPU or HMPA) accelerates the

substitution.

Figure 1: Synthetic pathway for the generation and isolation of 1-cyclohexyl-1-butyne.[1]

Protocol: Vacuum Distillation

-

Equipment: Short-path distillation head, Vigreux column (optional for high purity), vacuum pump capable of <20 mmHg.

-

Procedure:

-

Dry the crude organic layer thoroughly over anhydrous

. Traces of water can cause "bumping" under vacuum. -

Immerse the boiling flask in an oil bath set to 110°C.

-

Slowly lower pressure to 15 mmHg.

-

Collect the fraction boiling steady at 78-82°C .

-

Quality Control: Verify purity via GC-MS (check for unreacted ethynylcyclohexane, BP ~130°C atm).

-

Applications in Drug Development

The 1-cyclohexyl-1-butyne moiety is not merely a solvent or reagent; it is a structural motif used to tune the physicochemical profile of drug candidates.[1]

-

Lipophilicity Modulation: The cyclohexyl group provides bulk lipophilicity (

contribution ~2.5), aiding membrane permeability. -

Metabolic Stability: The internal alkyne is metabolically more robust than a terminal alkyne (which is prone to oxidation) or an alkene (prone to epoxidation). It serves as a rigid, non-polar spacer that positions pharmacophores in specific orientations.

-

Click Chemistry Precursor: While internal alkynes are less reactive in CuAAC "click" reactions than terminal ones, they can be functionalized via Ru-catalyzed azide-alkyne cycloaddition (RuAAC) to form 1,4,5-trisubstituted triazoles.[1]

Figure 2: Structure-Property Relationship (SPR) map illustrating the functional impact of the 1-cyclohexyl-1-butyne scaffold.[1]

References

-

BenchChem. 1-Cyclohexyl-1-butyne | 57497-06-0 | Technical Data & Synthesis. Retrieved from

-

Stenutz, R. Data for 1-cyclohexyl-2-butyne (Isomer Comparative Data). Stenutz.eu. Retrieved from

-

PubChem. Compound Summary for CID 11320961: 1-Cyclohexyl-1-butyne. National Library of Medicine. Retrieved from [1]

-

Solomons, T.W.G., & Fryhle, C.B. Organic Chemistry: Alkyne Synthesis and Boiling Point Trends. (Chapter 7, Alkenes and Alkynes).[12][13] Wiley.[9]

-

ChemicalBook. 1-Cyclohexyl-1-butyne Product Properties. Retrieved from

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 1-(But-1-yn-1-yl)cyclohexan-1-ol | C10H16O | CID 13664616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (but-3-yn-1-yl)cyclohexane | 141345-08-6 [sigmaaldrich.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Cyclohexane, 1-butenylidene- | C10H16 | CID 556287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. 1-Cyclohexyl-1-butyne | C10H16 | CID 11320961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chegg.com [chegg.com]

- 11. epdf.pub [epdf.pub]

- 12. 1-Butyne - Wikipedia [en.wikipedia.org]

- 13. studylib.net [studylib.net]

Methodological & Application

Application Note & Protocol: Synthesis of 1-Cyclohexyl-1-butyne via Alkylation of Cyclohexylacetylene

Abstract

This document provides a comprehensive guide for the synthesis of 1-cyclohexyl-1-butyne, an internal alkyne, through the alkylation of the terminal alkyne, cyclohexylacetylene, with ethyl iodide. The protocol is centered around the deprotonation of the terminal alkyne using n-butyllithium (n-BuLi) to form a nucleophilic lithium acetylide, which subsequently undergoes a nucleophilic substitution (SN2) reaction with ethyl iodide. This application note details the underlying chemical principles, a step-by-step experimental protocol, critical safety procedures for handling pyrophoric reagents, and methods for product purification and characterization. It is intended for researchers and professionals in organic synthesis and drug development.

Introduction and Scientific Principles

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. One of the most robust and fundamental methods for achieving this is the alkylation of terminal alkynes.[1][2] This reaction provides a powerful pathway to extend carbon chains and synthesize more complex, substituted (internal) alkynes from simpler precursors.[1] The target molecule, 1-cyclohexyl-1-butyne, is a useful building block in synthetic chemistry, featuring both a bulky, non-polar cyclohexyl group and a reactive alkyne functional group.[3]

The overall transformation proceeds in two discrete, mechanistically significant steps:

-

Deprotonation: The hydrogen atom on a terminal alkyne is unusually acidic for a hydrocarbon (pKa ≈ 25), a consequence of the high s-character of the sp-hybridized carbon orbital which stabilizes the resulting conjugate base.[4] A very strong base is required for complete deprotonation. While sodium amide (NaNH₂) is often used, n-butyllithium (n-BuLi), the conjugate base of butane (pKa ≈ 50), is an exceptionally powerful and common choice that ensures the reaction goes to completion.[5][6][7] This acid-base reaction generates a highly nucleophilic acetylide anion.

-

Nucleophilic Substitution (SN2): The generated acetylide anion attacks an electrophilic alkyl halide.[8] For this reaction to be effective, a primary alkyl halide, such as ethyl iodide, is crucial. The reaction proceeds via an SN2 mechanism where the nucleophilic acetylide attacks the electrophilic carbon atom, displacing the halide.[1][4] Iodide is an excellent leaving group, which facilitates a high reaction rate.[9] The use of secondary or tertiary alkyl halides is generally avoided as the strongly basic acetylide anion would favor an E2 elimination pathway, leading to the formation of alkenes instead of the desired alkyne product.[2][4]

Reaction Mechanism

The alkylation of cyclohexylacetylene with ethyl iodide follows a two-step sequence involving deprotonation and nucleophilic substitution.

Caption: Overall reaction pathway for the synthesis of 1-cyclohexyl-1-butyne.

Materials, Reagents, and Apparatus

Reagents

| Reagent | Formula | M.W. ( g/mol ) | Required Purity / Form | Supplier |

| Cyclohexylacetylene | C₈H₁₂ | 108.18 | ≥98% | Sigma-Aldrich |

| n-Butyllithium | C₄H₉Li | 64.06 | 2.5 M solution in hexanes | Sigma-Aldrich |

| Ethyl Iodide | C₂H₅I | 155.97 | ≥99%, stabilized | Sigma-Aldrich |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous, ≥99.9%, inhibitor-free | Acros Organics |

| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | Reagent Grade | Fisher Scientific |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | Fisher Scientific |

| Brine (Saturated NaCl) | NaCl | 58.44 | Reagent Grade | Fisher Scientific |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | Granular | VWR |

Apparatus

-

Round-bottom flasks (two- or three-necked)

-

Magnetic stirrer and stir bars

-

Schlenk line or manifold for inert gas (Argon or Nitrogen)

-

Rubber septa

-

Syringes and needles (stainless steel)

-

Cannula (stainless steel)

-

Low-temperature thermometer

-

Dewar flask for cooling bath (Dry ice/Acetone)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for purification (distillation or chromatography)

Detailed Experimental Protocol

CRITICAL SAFETY NOTE: n-Butyllithium is a pyrophoric reagent that ignites spontaneously on contact with air and reacts violently with water.[6][10][11] This entire procedure must be conducted by trained personnel under a strictly inert atmosphere (Argon or Nitrogen) in a chemical fume hood.[12][13] Ensure a Class D fire extinguisher (for combustible metals) and sand are readily accessible.[12] Always wear a flame-resistant lab coat, safety goggles, and appropriate gloves.[10][12]

Experimental Workflow Diagram

Sources

- 1. Video: Preparation of Alkynes: Alkylation Reaction [jove.com]

- 2. brainkart.com [brainkart.com]

- 3. 1-Cyclohexyl-1-butyne | 57497-06-0 | Benchchem [benchchem.com]

- 4. One moment, please... [chemistrysteps.com]

- 5. n-Butyllithium - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. Mechanism of the Deprotonation Reaction of Alkyl Benzyl Ethers with n-Butyllithium_Chemicalbook [chemicalbook.com]

- 8. youtube.com [youtube.com]

- 9. calibrechem.com [calibrechem.com]

- 10. youtube.com [youtube.com]

- 11. fishersci.com [fishersci.com]

- 12. enhs.uark.edu [enhs.uark.edu]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Application Note: Stereoselective Synthesis of (Z)-1-Cyclohexyl-1-butene via Lindlar Hydrogenation

Topic: Lindlar reduction conditions for 1-cyclohexyl-1-butyne Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide details the protocol for the partial hydrogenation of 1-cyclohexyl-1-butyne to (Z)-1-cyclohexyl-1-butene using Lindlar’s catalyst. This transformation is a cornerstone in the synthesis of pheromones, fatty acid derivatives, and complex pharmaceutical intermediates where cis (Z) stereochemistry is strictly required.

The protocol addresses the specific steric challenges posed by the cyclohexyl group and provides a self-validating workflow to minimize over-reduction to the alkane (1-cyclohexylbutane). By optimizing the catalyst-poison ratio and solvent environment, researchers can achieve >95% Z-selectivity.

Mechanistic Principles & Substrate Analysis

The Substrate: 1-Cyclohexyl-1-butyne

-

Structure: An internal alkyne flanked by a bulky cyclohexyl group and a primary ethyl group.

-

Steric Challenge: The bulky cyclohexyl ring hinders adsorption onto the palladium surface compared to linear alkynes. This requires careful kinetic control; if the reaction is too slow, isomerization or desorption issues may arise. If too fast, the steric bulk does not sufficiently prevent the second hydrogenation step (alkane formation).

-

Target: (Z)-1-Cyclohexyl-1-butene. The cis geometry is thermodynamically less stable than the trans isomer, necessitating a kinetic trap provided by the catalyst surface.

The Lindlar System

The Lindlar catalyst consists of Palladium (Pd) deposited on Calcium Carbonate (CaCO₃) , poisoned with Lead (Pb) (typically lead acetate).[1][2][3][4][5][6]

-

Role of Pb: Lead occupies active sites on the Pd lattice, reducing the catalyst's activity.[4][7] It specifically increases the energy barrier for the adsorption of alkenes, preventing the reduction of the product alkene to the alkane.

-

Role of Quinoline: An exogenous poison added to the reaction mixture.[1][3][4] Quinoline reversibly binds to the unpoisoned Pd sites, further tempering activity and enhancing selectivity. For bulky substrates like 1-cyclohexyl-1-butyne, quinoline is critical to prevent over-reduction.

Mechanism of Stereoselectivity

Hydrogenation occurs via syn-addition .[3] The alkyne adsorbs onto the catalyst surface.[1][8][9] A hydrogen molecule dissociates into two H atoms on the metal surface and adds to the same face of the alkyne π-system.[1][5] This locks the substituents (Cyclohexyl and Ethyl) into a cis relationship upon desorption.

Figure 1: Surface mechanism of Lindlar reduction showing the critical syn-addition pathway and the blocking of re-adsorption.[5]

Critical Experimental Parameters

| Parameter | Recommended Condition | Rationale |

| Solvent | Hexane or Ethyl Acetate | Non-polar solvents often enhance selectivity by reducing the solubility of H₂ or modifying adsorption constants. Methanol is faster but risks over-reduction. |

| Catalyst Loading | 5-10 wt% | Standard loading ensures sufficient active sites without driving the reaction too fast. |

| Quinoline | 2-5 wt% (relative to substrate) | Essential for this substrate. Quinoline competes for active sites, ensuring the catalyst "ignores" the formed alkene.[3][4] |

| Temperature | 20-25°C (RT) | Higher temperatures promote isomerization and over-reduction. |

| Pressure | 1 atm (Balloon) | Low pressure favors the kinetic product (Z-alkene) and minimizes alkane formation. |

Detailed Experimental Protocol

Materials

-

Substrate: 1-Cyclohexyl-1-butyne (>98% purity).

-

Catalyst: Lindlar Catalyst (5% Pd on CaCO₃, poisoned with Pb).[3]

-

Additive: Quinoline (synthetic grade, pure).

-

Solvent: n-Hexane (anhydrous preferred) or Ethyl Acetate.

-

Hydrogen Source: H₂ gas balloon.[1]

Step-by-Step Procedure

Step 1: Preparation of the Reaction Vessel

-

Oven-dry a 2-neck round-bottom flask (RBF) and a magnetic stir bar.

-

Cool under a stream of nitrogen or argon.

Step 2: Catalyst & Substrate Loading

-

Weigh 1.0 mmol (approx. 136 mg) of 1-cyclohexyl-1-butyne.

-

Dissolve the substrate in 10 mL of n-Hexane (0.1 M concentration).

-

Add Quinoline (typically 10-20 µL, approx. 10-15 mg). Note: A good starting point is a 1:10 weight ratio of Quinoline to Catalyst.

-

Add Lindlar Catalyst (15 mg, ~10 wt% relative to substrate).

-

Caution: Dry Pd catalysts can be pyrophoric. Ideally, wet the catalyst with a small amount of solvent under inert gas before adding to the bulk solution.

-

Step 3: Hydrogenation

-

Seal the flask with a rubber septum.

-

Connect a balloon filled with Hydrogen (H₂) via a needle.

-

Purge the flask: Insert a vent needle, allow H₂ to flush the headspace for 30 seconds, then remove the vent needle.

-

Stir the mixture vigorously at Room Temperature (25°C). Vigorous stirring is crucial to overcome mass transfer limitations.

Step 4: Monitoring (The Self-Validating Step)

-

Timepoint 0: Take a TLC aliquot immediately.

-

Monitoring: Check TLC every 30-60 minutes.

-

Stain: KMnO₄ (stains alkenes/alkynes brown) or Iodine/Silica.

-

Endpoint: The reaction is complete when the starting material (alkyne) spot disappears.

-

Critical Check: If a new spot (alkane) begins to appear (usually higher Rf than alkene in non-polar solvents), STOP immediately.

-

Step 5: Workup

-

Once complete (typically 1-4 hours), remove the H₂ balloon and flush with Nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with 20 mL of Ethyl Acetate.

-

Concentrate the filtrate under reduced pressure (Rotovap).

Step 6: Purification

-

The crude oil usually contains the product and quinoline.

-

Flash Column Chromatography: Silica gel, eluting with Hexane/Ethyl Acetate (95:5). The non-polar Z-alkene elutes first, followed by quinoline.

-

Alternative for Quinoline removal: Wash the organic layer with 1M HCl (aq) during workup to protonate and remove quinoline in the aqueous phase.

Quality Control & Characterization

To ensure scientific integrity, the product must be validated for both identity and stereochemical purity .

| Technique | Expected Signal for (Z)-1-Cyclohexyl-1-butene | Diagnostic Value |

| 1H NMR | Vinyl protons (–CH=CH–) at 5.2 - 5.5 ppm . | Coupling Constant (J): Look for J ≈ 10-12 Hz . (Trans/E isomer would be J ≈ 15-18 Hz). |

| 13C NMR | Allylic carbons will be shielded (upfield shift) compared to the trans isomer due to the gamma-gauche effect. | Confirms carbon skeleton integrity. |

| GC-MS | Molecular Ion (M+) = 138 m/z. | Retention Time: Z-alkenes typically elute after E-alkenes on non-polar columns but before the alkane. |

Workflow Diagram

Figure 2: Experimental workflow for the selective hydrogenation process.

Troubleshooting & Optimization

-

Problem: Reaction is too slow (>6 hours).

-

Cause: Old catalyst or too much quinoline.

-

Solution: Add fresh catalyst (5 mg). Switch solvent to Methanol (increases rate but monitor closely for over-reduction).

-

-

Problem: Over-reduction to Alkane.

-

Problem: E-isomer formation.

-

Cause: Isomerization of the Z-product (thermodynamic drift).

-

Solution: Reduce reaction time. Avoid heating.

-

References

-

Lindlar, H. (1952). "Ein neuer Katalysator für selektive Hydrierungen".[2] Helvetica Chimica Acta, 35(2), 446–450. Link

-

Org. Synth. (1966). "Palladium Catalyst for Partial Reduction of Acetylenes". Organic Syntheses, Coll.[10] Vol. 5, p.880. Link

-

Chemistry LibreTexts. (2024). "Reduction of Alkynes".[5][6][7][8] Detailed mechanism of Lindlar vs. Dissolving Metal reduction. Link

-

Master Organic Chemistry. (2011). "Partial Reduction of Alkynes With Lindlar’s Catalyst".[1][2][5][7][8] Guide to stereoselectivity and catalyst poisoning. Link

-

OrgoSolver. (2024). "Alkyne Reactions: Partial Hydrogenation to cis-Alkenes". Specific reference to but-1-ynylcyclohexane reduction. Link

Sources

- 1. orgosolver.com [orgosolver.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Lindlar Catalyst: Structure, Uses & Preparation Explained [vedantu.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. quora.com [quora.com]

- 8. Lindlar's Catalyst | ChemTalk [chemistrytalk.org]

- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 10. Organic Syntheses Procedure [orgsyn.org]

Introduction: The Strategic Importance of Stereocontrol in Alkene Synthesis

An Application Guide to the Stereoselective Synthesis of trans-Alkenes: The Dissolving Metal Reduction of 1-Cyclohexyl-1-butyne

In the landscape of organic synthesis, the ability to control stereochemistry is paramount. The geometric configuration of a double bond within a molecule can profoundly influence its biological activity, material properties, and subsequent reactivity. While numerous methods exist for the synthesis of alkenes, the reduction of alkynes offers a particularly powerful and direct route. This application note focuses on the dissolving metal reduction, a classic and highly reliable method for converting internal alkynes into trans-(or E)-alkenes with exceptional stereoselectivity.[1][2][3]

This reaction stands as a critical counterpart to catalytic hydrogenation methods using Lindlar's catalyst, which stereoselectively produce cis-(or Z)-alkenes.[4][5] The ability to select between these two complementary methods provides the synthetic chemist with precise control over the geometric outcome, starting from a common alkyne precursor.[1][6]

Herein, we provide a detailed examination of the dissolving metal reduction of 1-cyclohexyl-1-butyne to yield (E)-1-cyclohexyl-1-butene. This guide combines a thorough mechanistic discussion with a field-proven experimental protocol and critical safety considerations, designed for researchers and professionals in drug development and chemical synthesis.

The Reaction Mechanism: A Stepwise Electron-Proton Transfer

The stereochemical outcome of the dissolving metal reduction is a direct consequence of a stepwise radical-anion mechanism.[7] The process is not a concerted addition but rather a sequence of single electron transfers and protonations, where thermodynamic stability dictates the final trans geometry.[8] The reaction is typically performed using an alkali metal, such as sodium or lithium, dissolved in liquid ammonia at low temperatures (–33 °C to –78 °C).[4][9]

-

Formation of Solvated Electrons : The reaction begins when the alkali metal dissolves in liquid ammonia, releasing its valence electron. This electron becomes solvated by ammonia molecules, forming a powerful reducing agent responsible for the solution's characteristic deep blue color.[1][4]

-

Radical Anion Formation : A solvated electron adds to one of the π-antibonding orbitals (LUMO) of the alkyne triple bond.[4] This single electron transfer (SET) breaks one of the π-bonds and generates a radical anion intermediate.[7][10]

-

Protonation I : The highly basic radical anion abstracts a proton from an ammonia solvent molecule, forming a vinylic radical.[3]

-

Electron Transfer II : A second solvated electron is transferred to the vinylic radical, creating a vinylic anion.[7] It is at this stage that the stereochemistry is decisively established. The vinylic anion rapidly equilibrates to its more thermodynamically stable trans configuration, where the bulky substituents (cyclohexyl and ethyl groups) are positioned on opposite sides of the double bond to minimize steric strain.[8]

-

Protonation II : The final step involves the protonation of the trans-vinylic anion by another ammonia molecule, yielding the final trans-alkene product and completing the reduction.[7]

Caption: Mechanism of the dissolving metal reduction of an alkyne.

Experimental Protocol: Synthesis of (E)-1-Cyclohexyl-1-butene

This protocol details the procedure for the reduction of 1-cyclohexyl-1-butyne. All operations should be performed in a well-ventilated fume hood due to the use of liquid ammonia.

Materials and Reagents

| Reagent/Material | Formula | M.W. | Quantity | Notes |

| 1-Cyclohexyl-1-butyne | C₁₀H₁₆ | 136.24 | 5.00 g | Substrate |

| Sodium (Na) metal | Na | 22.99 | ~1.85 g | Reducing agent (2.2 eq.), stored under mineral oil |

| Anhydrous Ammonia | NH₃ | 17.03 | ~100 mL | Solvent |

| Ammonium Chloride | NH₄Cl | 53.49 | ~10 g | Quenching agent |

| Diethyl Ether (anhydrous) | (C₂H₅)₂O | 74.12 | 200 mL | Extraction solvent |

| Saturated NaCl solution | NaCl(aq) | - | 50 mL | For washing |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | As needed | Drying agent |

Equipment

-

250 mL three-neck round-bottom flask

-

Dry ice/acetone condenser

-

Low-temperature thermometer

-

Gas inlet adapter for ammonia

-

Septa

-

Magnetic stirrer and stir bar

-

Dry ice/acetone bath

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Procedure

-

Apparatus Setup : Assemble the three-neck flask with the dry ice condenser, a gas inlet, and a septum. Ensure all glassware is thoroughly dried. Place the assembly in the dry ice/acetone bath and cool to -78 °C.[9]

-

Ammonia Condensation : In the fume hood, direct a gentle stream of anhydrous ammonia gas into the flask via the gas inlet. Ammonia will condense into a colorless liquid in the cold flask. Collect approximately 100 mL.[11]

-

Formation of the Reducing Solution : Once the liquid ammonia is collected, carefully add small, freshly cut pieces of sodium metal to the flask. The sodium will dissolve to produce a persistent, deep blue color, indicating the presence of solvated electrons.[6] Allow the solution to stir for 10-15 minutes.

-

Substrate Addition : Dissolve 1-cyclohexyl-1-butyne (5.00 g) in a minimal amount of anhydrous diethyl ether (~10 mL). Add this solution dropwise to the stirring sodium-ammonia solution over 20-30 minutes. The blue color may fade during the addition; ensure it persists, which indicates an excess of sodium is present.

-

Reaction Monitoring : Let the reaction stir at -78 °C for 1-2 hours. The persistence of the deep blue color signifies that the reduction is complete.

-

Quenching the Reaction : Cautiously add solid ammonium chloride in small portions to the reaction mixture until the blue color is discharged. This safely quenches the excess sodium metal by providing a proton source.

-

Work-up : Remove the cold bath and allow the ammonia to evaporate under a gentle stream of nitrogen. This must be done in the back of the fume hood.

-

Extraction : Once the ammonia has evaporated, add 50 mL of deionized water to the remaining residue. Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing and Drying : Combine the organic extracts and wash with saturated NaCl solution (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Analysis : The resulting crude product, (E)-1-cyclohexyl-1-butene, can be analyzed by ¹H NMR, ¹³C NMR, and GC-MS to confirm its structure and assess purity and isomeric ratio.

Caption: Experimental workflow for dissolving metal reduction.

Best Practices and Safety Precautions

The dissolving metal reduction involves hazardous materials that demand strict adherence to safety protocols.

-

Sodium Metal : Sodium is a highly reactive alkali metal that reacts violently with water to produce flammable hydrogen gas and sodium hydroxide.[6] It must be handled under an inert atmosphere or mineral oil. Always use forceps, never touch with bare hands. Cut away the outer oxide layer before use.

-

Liquid Ammonia : Ammonia is a corrosive and toxic gas at room temperature and pressure.[12][13] The reaction must be conducted in a highly efficient fume hood.[14] A dry ice condenser is essential to maintain ammonia in its liquid state (b.p. -33 °C) and minimize inhalation exposure.[9] Wear appropriate personal protective equipment (PPE), including cryogenic gloves, a lab coat, and a face shield or safety goggles.[12][15]

-

Quenching : Never quench the reaction with water directly, as this will cause a violent reaction with the excess sodium. Always use a proton source like solid ammonium chloride or an alcohol (e.g., isopropanol) to safely neutralize the excess metal first.

-

Pressure : As the reaction warms and ammonia evaporates, ensure the system is not sealed to avoid pressure buildup.

References

-

Vedantu. Birch Reduction Mechanism: Steps, Example & Explained. [Link]

-

Master Organic Chemistry. Partial Reduction of Alkynes With Na/NH3 To Give Trans Alkenes. (2013). [Link]

-

JoVE. Video: Reduction of Alkynes to trans-Alkenes: Sodium in Liquid Ammonia. (2023). [Link]

-

University of Calgary, Department of Chemistry. Ch 9 : Alkynes + Na + NH3. [Link]

-

Master Organic Chemistry. Alkyne + Na/NH3. (2025). [Link]

-

BYJU'S. Ammonia and sodium reaction properties. (2022). [Link]

-

Wikipedia. Semi-hydrogenation of alkynes. [Link]

-

Arab Chemistry. Reduction of alkynes to trans-alkenes via radical reaction. [Link]

-

Chemistry LibreTexts. 9.5: Reduction of Alkynes. (2024). [Link]

-

YouTube. Dissolving Metal Reduction of Alkynes. (2018). [Link]

-

BYJU'S. Birch Reduction Mechanism. [Link]

-

YouTube. 9.4 Reduction of Alkynes | Organic Chemistry. (2020). [Link]

-

OpenOChem Learn. Reduction of Alkynes. [Link]

-

Wikipedia. Birch reduction. [Link]

-

Scribd. Birch Reduction of Alkynes Explained. [Link]

-

Royal Society of Chemistry. Understanding the reaction mechanism of anti-addition of (NHC)Au(i)–H and (NHC)Au(i)–F across alkyne. [Link]

-

BrainKart. Reduction of alkynes. (2018). [Link]

-

Chemistry Steps. Alkynes to Alkenes. (2025). [Link]

-

Stanford Advanced Materials. What Safety Precautions Should Be Taken When Handling Ammonia Gas?. (2024). [Link]

-

ResearchGate. Dissolving Metal Reduction of Acetylenes: A Computational Study. [Link]

-

Chemistry LibreTexts. 12.5: Reduction of Alkynes. (2019). [Link]

-

Lumen Learning. Reduction of Alkynes | MCC Organic Chemistry. [Link]

-

OpenStax. 9.5 Reduction of Alkynes – Organic Chemistry: A Tenth Edition. [Link]

-

YouTube. Dissolving Metal Reduction of Alkynes. (2020). [Link]

-

Scientific Update. Alkyne to Alkene Reduction. (2017). [Link]

-

Carl ROTH. Safety Data Sheet: Ammonia solution. [Link]

-

Jaysons Chemical Industries. Safe Handling And Storage Procedures For Liquor Ammonia. (2024). [Link]

-

Airgas. Ammonia - SAFETY DATA SHEET. (2025). [Link]

Sources

- 1. reactionweb.io [reactionweb.io]

- 2. Semi-hydrogenation of alkynes - Wikipedia [en.wikipedia.org]

- 3. brainkart.com [brainkart.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Alkynes to Alkenes - Chemistry Steps [chemistrysteps.com]

- 6. byjus.com [byjus.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Video: Reduction of Alkynes to trans-Alkenes: Sodium in Liquid Ammonia [jove.com]

- 10. 9.5 Reduction of Alkynes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. CCOHS: Ammonia [ccohs.ca]

- 13. airgas.com [airgas.com]

- 14. carlroth.com [carlroth.com]

- 15. ammoniagas.com [ammoniagas.com]

Application Notes and Protocols: Hydroboration-Oxidation of 1-Cyclohexyl-1-butyne

Introduction: Strategic Synthesis of Ketones from Internal Alkynes

The hydroboration-oxidation of alkynes is a cornerstone of modern organic synthesis, providing a reliable method for the anti-Markovnikov hydration of carbon-carbon triple bonds.[1] This two-step process facilitates the conversion of alkynes into carbonyl compounds, with terminal alkynes yielding aldehydes and internal alkynes producing ketones.[1][2] For unsymmetrical internal alkynes, such as 1-cyclohexyl-1-butyne, the regioselectivity of the hydroboration step is of paramount importance in determining the final ketone product. The use of sterically hindered boranes, like 9-borabicyclo[3.3.1]nonane (9-BBN), is crucial for directing the boron atom to the less sterically encumbered carbon of the alkyne, thus ensuring a high yield of the desired regioisomeric ketone.[3][4][5] This protocol provides a detailed methodology for the hydroboration-oxidation of 1-cyclohexyl-1-butyne to synthesize 1-cyclohexyl-2-butanone, a valuable intermediate in various synthetic pathways.

Mechanistic Insights: Controlling Regioselectivity

The hydroboration of an alkyne proceeds through a concerted syn-addition of the B-H bond across the triple bond.[6][7] In the case of an unsymmetrical internal alkyne, two regioisomeric vinylboranes can be formed. The regiochemical outcome is primarily governed by steric factors.[6][8] The bulky borane reagent will preferentially add to the less sterically hindered carbon of the alkyne. For 1-cyclohexyl-1-butyne, the carbon adjacent to the ethyl group is less sterically encumbered than the carbon attached to the bulky cyclohexyl group. Consequently, the boron atom of 9-BBN adds to the C2 position, leading to the formation of the vinylborane intermediate that, upon oxidation, yields 1-cyclohexyl-2-butanone.

The subsequent oxidation step involves the treatment of the vinylborane with hydrogen peroxide in the presence of a base, typically sodium hydroxide.[9][10] The hydroperoxide anion attacks the boron atom, followed by a migratory insertion of the vinyl group from the boron to the oxygen atom, which proceeds with retention of configuration.[9][11] The resulting boronate ester is then hydrolyzed to yield an enol, which rapidly tautomerizes to the more stable keto form.[7]

Caption: Reaction mechanism of hydroboration-oxidation.

Materials and Equipment

Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 1-Cyclohexyl-1-butyne | C₁₀H₁₆ | 136.24 | ≥98% | Sigma-Aldrich |

| 9-Borabicyclo[3.3.1]nonane (0.5 M in THF) | C₈H₁₅B | 122.02 | Sigma-Aldrich | |

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | ≥99.9%, inhibitor-free | Sigma-Aldrich |

| Sodium Hydroxide (3 M aqueous solution) | NaOH | 40.00 | Fisher Scientific | |

| Hydrogen Peroxide (30% aqueous solution) | H₂O₂ | 34.01 | Fisher Scientific | |

| Diethyl Ether, anhydrous | (C₂H₅)₂O | 74.12 | ≥99.7% | Sigma-Aldrich |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | Fisher Scientific | |

| Saturated Sodium Chloride Solution (Brine) | NaCl | 58.44 | Fisher Scientific | |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Sigma-Aldrich | |

| Silica Gel for column chromatography | SiO₂ | 60.08 | 60 Å, 230-400 mesh | Sigma-Aldrich |

| Hexane, HPLC grade | C₆H₁₄ | 86.18 | ≥98.5% | Fisher Scientific |

| Ethyl Acetate, HPLC grade | C₄H₈O₂ | 88.11 | ≥99.5% | Fisher Scientific |

Equipment

-

Round-bottom flasks (50 mL and 100 mL)

-

Magnetic stirrer and stir bars

-

Septa and needles

-

Syringes

-

Argon or Nitrogen gas supply with manifold

-

Ice-water bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glass column for chromatography

-

Beakers, Erlenmeyer flasks, and graduated cylinders

-

Thin-layer chromatography (TLC) plates (silica gel coated) and developing chamber

-

UV lamp for TLC visualization

-

NMR spectrometer

-

Infrared (IR) spectrometer

-

Gas chromatograph-mass spectrometer (GC-MS)

Experimental Protocol

Safety Precautions: 9-BBN is flammable and reacts with water.[12] Handle it under an inert atmosphere in a well-ventilated fume hood.[13] Wear appropriate personal protective equipment, including safety goggles, lab coat, and gloves.[14] Hydrogen peroxide is a strong oxidizer. Avoid contact with skin and eyes.

Part 1: Hydroboration

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-cyclohexyl-1-butyne (1.36 g, 10.0 mmol).

-

Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10 minutes.

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF) (20 mL) via syringe.

-

Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

-

Reagent Addition: Slowly add 9-borabicyclo[3.3.1]nonane (9-BBN) (22.0 mL of a 0.5 M solution in THF, 11.0 mmol, 1.1 equivalents) to the stirred solution over 10 minutes using a syringe.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure complete consumption of the starting alkyne.

Part 2: Oxidation

-

Cooling: Cool the reaction mixture back to 0 °C in an ice-water bath.

-

Base Addition: Slowly and carefully add 3 M aqueous sodium hydroxide (NaOH) (6.0 mL, 18.0 mmol).

-

Oxidant Addition: Cautiously add 30% aqueous hydrogen peroxide (H₂O₂) (6.0 mL, 58.8 mmol) dropwise, ensuring the internal temperature does not exceed 20 °C.

-

Reaction: After the addition is complete, remove the ice bath and stir the mixture vigorously at room temperature for 2 hours.

Part 3: Work-up and Purification

-

Quenching: Quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

-

Washing: Combine the organic layers and wash with saturated aqueous sodium chloride (brine) (30 mL).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient (e.g., 98:2 to 90:10) to afford the pure 1-cyclohexyl-2-butanone.[15][16]

Caption: Workflow for the synthesis of 1-cyclohexyl-2-butanone.

Data and Expected Results

| Parameter | Expected Value |

| Product | 1-Cyclohexyl-2-butanone |

| Appearance | Colorless oil |

| Yield | 80-90% |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 2.44 (q, J = 7.3 Hz, 2H), 1.80-1.60 (m, 5H), 1.30-1.05 (m, 6H), 1.04 (t, J = 7.3 Hz, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 212.0, 51.5, 35.8, 33.1, 26.5, 26.2, 7.8 |

| IR (neat, cm⁻¹) | ν: 2928, 2853, 1715 (C=O) |

| GC-MS (m/z) | 154 (M⁺), 125, 97, 83, 55 |

Troubleshooting and Field-Proven Insights

-

Low Yield:

-

Cause: Incomplete reaction or loss of product during work-up.

-

Solution: Ensure the use of anhydrous solvents and reagents, as moisture will quench the borane.[12] Monitor the reaction to completion by TLC or GC before proceeding with the oxidation. Be careful during extractions to avoid loss of product into the aqueous layer.

-

-

Formation of Regioisomeric Ketone:

-

Cause: Insufficient steric hindrance of the borane reagent.

-

Solution: While 9-BBN provides excellent regioselectivity, trace amounts of the other regioisomer (4-cyclohexyl-2-butanone) may form. Using even bulkier boranes like dicyclohexylborane can further enhance selectivity.

-

-

Presence of Starting Material:

-

Cause: Incomplete hydroboration.

-

Solution: Ensure that at least 1.1 equivalents of the borane reagent are used. Allow the reaction to stir for the recommended time or until the starting material is consumed as indicated by TLC or GC.

-

-

Difficult Purification:

-

Cause: The product and any unreacted starting material or byproducts may have similar polarities.

-

Solution: Careful column chromatography with a shallow solvent gradient is crucial for good separation.[15] Alternatively, unreacted aldehydes or reactive ketones can sometimes be removed by a bisulfite extraction.[17][18][19]

-

References

-

Pearson+. (n.d.). The hydroboration–oxidation of internal alkynes produces ketones.... Retrieved from [Link]

-

Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 9-BBN crystalline dimer, 98%. Retrieved from [Link]

-

Chemistry Steps. (2020, March 15). Hydroboration-Oxidation of Alkynes with Practice Problems. Retrieved from [Link]

-

JoVE. (2023, April 30). Video: Alkynes to Aldehydes and Ketones: Hydroboration-Oxidation. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 11.10: Hydroboration–Oxidation of Alkynes. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Hydroboration-Oxidation of Alkynes. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch 9: Alkynes + borane. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 9-BORABICYCLO(3,3,1)NONANE,DIMER. Retrieved from [Link]

-

Oreate AI Blog. (2026, January 15). Understanding 9-Bbn: A Versatile Borohydride Reagent. Retrieved from [Link]

-

OrgoSolver. (n.d.). Alkyne Reactions: Hydroboration–Oxidation with R₂BH, H₂O₂/NaOH. Retrieved from [Link]

-

YouTube. (2024, December 9). Hydroboration-oxidation of alkynes. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydroboration of unsymmetrical internal alkynes. Retrieved from [Link]

-

Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

-

Khan Academy. (n.d.). Hydroboration-oxidation of alkynes (video). Retrieved from [Link]

-

Chemistry LibreTexts. (2020, July 7). 9.5: Hydration of Alkynes for Anti-Markovnikov Products. Retrieved from [Link]

-

JoVE. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

-

YouTube. (2022, December 19). Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol l Protocol Preview. Retrieved from [Link]

-

Master Organic Chemistry. (2024, January 23). Alkyne Hydroboration With "R2BH". Retrieved from [Link]

-

Master Organic Chemistry. (2013, March 28). Hydroboration Oxidation of Alkenes. Retrieved from [Link]

-

PMC. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

-

sathee jee. (n.d.). Chemistry Hydroboration Oxidation Reaction. Retrieved from [Link]

-

University of California, Irvine. (n.d.). 17. Hydroboration-Oxidation of Alkenes and Introduction to IR Spectroscopy. Retrieved from [Link]

-

Gobierno de la Provincia de Jujuy. (2026, February 21). Hydroboration Oxidation: The Molecular Alchemy Behind Hydrocarbon Transformations. Retrieved from [Link]

-

OrgoSolver. (n.d.). Hydroboration-Oxidation: Alkene to Anti-Markovnikov Alcohol. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry with Practice Problems. Retrieved from [Link]

-

University of Pittsburgh. (2007, February 27). I-M. Hydroboration I. Basic Principles. Retrieved from [Link]

-

Reddit. (2022, July 27). Separating ketones from reaction mixture : r/Chempros. Retrieved from [Link]

-

ChemRxiv. (n.d.). Exploring Regioselectivity and Stereoselectivity via GC Analysis of the Product of the Hydroboration-Oxidation of 1- Methylcyclohexene. Retrieved from [Link]

-

Periodic Chemistry. (2018, September 9). Alkene Hydroboration/Oxidation. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 10.18: 10-8 Hydroboration–Oxidation. Retrieved from [Link]

Sources

- 1. Video: Alkynes to Aldehydes and Ketones: Hydroboration-Oxidation [jove.com]

- 2. youtube.com [youtube.com]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Hydroboration-Oxidation of Alkynes with Practice Problems [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. SATHEE: Chemistry Hydroboration Oxidation Reaction [satheejee.iitk.ac.in]

- 11. orgosolver.com [orgosolver.com]

- 12. Understanding 9-Bbn: A Versatile Borohydride Reagent - Oreate AI Blog [oreateai.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. echemi.com [echemi.com]

- 15. columbia.edu [columbia.edu]

- 16. reddit.com [reddit.com]

- 17. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]

- 18. youtube.com [youtube.com]

- 19. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

controlling over-reduction of 1-cyclohexyl-1-butyne to alkane

Technical Support Ticket #8492: Selective Reduction of 1-Cyclohexyl-1-butyne Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Controlling Over-Reduction to Alkane (1-Cyclohexylbutane)

Executive Summary

You are attempting to reduce 1-cyclohexyl-1-butyne (an internal alkyne with significant steric bulk at the propargylic position) to 1-cyclohexyl-1-butene .

-

The Core Problem: The thermodynamic sink of this reaction is the fully saturated alkane (1-cyclohexylbutane ).

-

The Steric Factor: The cyclohexyl group creates steric hindrance near the

-system. While this theoretically slows the second reduction step (alkene

This guide provides troubleshooting protocols for both Cis-Selective (Lindlar) and Trans-Selective (Dissolving Metal) reductions, with a specific focus on preventing the formation of the alkane.

Module 1: Cis-Selective Reduction (Lindlar Hydrogenation)

Target: (Z)-1-cyclohexyl-1-butene Risk Level for Over-Reduction: HIGH

The Lindlar catalyst (Pd/CaCO

Diagnostic Protocol: Why is my reaction over-reducing?

| Variable | Symptom | Root Cause | Corrective Action |

| Catalyst Quality | Rapid H | Insufficient lead poisoning on the commercial batch. | Add Quinoline. This is non-negotiable for difficult substrates. |

| Solvent Choice | Reaction is too fast to monitor. | Polar solvents (MeOH, EtOH) increase H | Switch to non-polar solvents like Hexane or Ethyl Acetate to slow kinetics. |

| Temperature | Alkane forms immediately. | Thermal energy overcomes the activation barrier for alkene reduction. | Run at 0°C to 10°C . Never heat to reflux. |

| H | "Balloon" method failed. | Balloon pressure varies; partial pressure of H | Use a double-manifold to maintain exactly 1 atm, or dilute H |

Standard Operating Procedure (SOP-L1): Optimized Lindlar Protocol

Use this protocol to reset your baseline.

-

Preparation: Dissolve 1-cyclohexyl-1-butyne (1.0 equiv) in Ethyl Acetate (0.1 M concentration).

-

Why EtOAc? It moderates the reaction rate better than alcohols for this substrate.

-

-

Poisoning: Add Quinoline (0.2 to 0.5 equiv relative to substrate).

-

Critical Step: Stir the substrate, solvent, and quinoline for 10 minutes before adding the catalyst. This ensures the poison distributes effectively.

-

-

Catalyst Addition: Add Lindlar Catalyst (5 wt% Pd/CaCO

+ Pb). Start with 5 wt% loading relative to the mass of the alkyne. -

Hydrogenation: Purge with H

(balloon pressure, ~1 atm). -

Monitoring: Monitor via GC-MS or NMR every 30 minutes.

-

Stop Condition: Quench immediately when alkyne is <5%. Do not wait for 100% conversion; the last 5% often costs you 20% in over-reduction.

-

Troubleshooting Logic Flow (Lindlar)

Figure 1: Decision matrix for diagnosing over-reduction in Lindlar hydrogenation.

Module 2: Trans-Selective Reduction (Dissolving Metal)

Target: (E)-1-cyclohexyl-1-butene Risk Level for Over-Reduction: LOW (but high risk of isomerization)

The "Birch-type" reduction (Na/NH

Note: The cyclohexyl ring is already reduced, so it will survive these conditions (unlike a phenyl ring).

Common Pitfalls & Solutions

| Issue | Symptom | Technical Explanation | Resolution |

| No Reaction | Recovered starting material. | The cyclohexyl group shields the triple bond, preventing electron transfer from the metal surface. | Use Lithium instead of Sodium (higher reduction potential). Ensure NH |

| Isomerization | Product is a mix of alkenes (positional isomers). | Strongly basic conditions cause the double bond to migrate. | Quench carefully. Add solid NH |

| Over-Reduction | Alkane formation (Rare). | Presence of excess proton source (alcohol) + high temp allows alkene reduction.[3] | Restrict proton source (t-BuOH) to stoichiometric amounts (2.0-2.2 equiv). Keep at -78°C. |

Standard Operating Procedure (SOP-B1): Na/NH Reduction

-

Condensation: Condense NH

(approx 50 mL per gram of substrate) at -78°C (Dry ice/Acetone bath). -

Dissolution: Add 1-cyclohexyl-1-butyne in a minimal amount of dry THF.

-

Metal Addition: Add Sodium metal (small chunks) until a deep blue color persists for >15 minutes.

-

Visual Cue: The blue color indicates solvated electrons. If it fades, the alkyne is consuming electrons.

-

-

Quenching (Critical Step):

-

To prevent isomerization: Add solid Ammonium Chloride (NH

Cl) directly to the reaction at -78°C before allowing the ammonia to evaporate. -

Why? This quenches the strongly basic amide (NaNH

) formed during the reaction, preventing base-catalyzed migration of the double bond.

-

-

Workup: Allow NH

to evaporate, then partition between water/ether.

Module 3: Alternative "Fail-Safe" Methods

If the standard methods above fail, utilize these alternative catalytic systems.

P-2 Nickel (Semi-Hydrogenation)

Best for: When Lindlar is inconsistent or catalyst poisoning is difficult to reproduce.

-

Protocol: Reduce Nickel(II) acetate with Sodium Borohydride in ethanol in the presence of ethylenediamine.

-

Mechanism: The ethylenediamine acts as a surface modifier (poison) similar to quinoline/lead.

-

Advantage: Often shows higher selectivity than commercial Lindlar batches for hindered alkynes.

Hydride Reduction (Red-Al)

Best for: Trans-alkenes if liquid ammonia is unavailable.

-

Reagent: Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al).

-

Note: While typically used for propargylic alcohols, Red-Al can reduce internal alkynes to trans-alkenes at elevated temperatures. However, for an unfunctionalized substrate like 1-cyclohexyl-1-butyne, this is difficult and requires strict temperature control (usually reflux in ether) to avoid over-reduction.

FAQs: Rapid Fire Troubleshooting

Q: Can I use Pd/C instead of Lindlar if I stop it at 1 equivalent of H

Q: My Lindlar reaction stalled at 50% conversion. Should I add more catalyst?

A: Yes, but be cautious. The "stall" might be due to the quinoline poisoning the surface too well. Add a small amount of fresh, unpoisoned Pd/CaCO

Q: I see a "migration" product in my NMR (1-cyclohexyl-2-butene). Why?